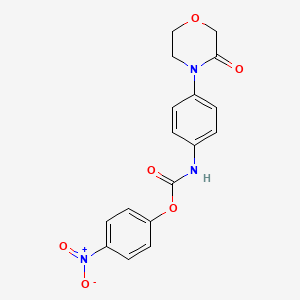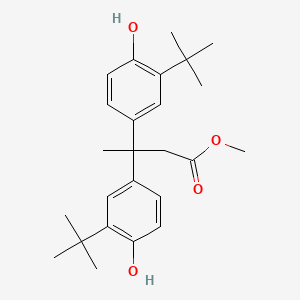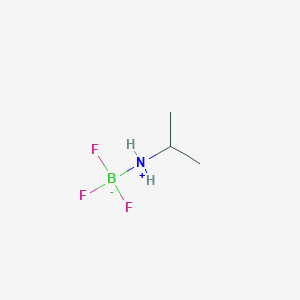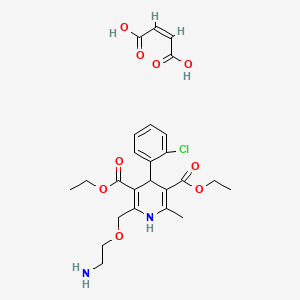
Amlodipine Diethyl Ester Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amlodipine Diethyl Ester Maleate is a chemical compound derived from amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. This compound is a salt form of amlodipine, specifically designed to enhance its solubility and stability for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amlodipine Diethyl Ester Maleate involves the esterification of amlodipine with diethyl maleate. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques to obtain a pharmaceutical-grade product .
Chemical Reactions Analysis
Types of Reactions
Amlodipine Diethyl Ester Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various amine or alcohol derivatives.
Scientific Research Applications
Amlodipine Diethyl Ester Maleate has several applications in scientific research:
Mechanism of Action
Amlodipine Diethyl Ester Maleate exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The compound also increases myocardial oxygen delivery in patients with vasospastic angina .
Comparison with Similar Compounds
Similar Compounds
Amlodipine Besylate: Another salt form of amlodipine, commonly used in clinical settings.
Amlodipine Maleate: Similar to Amlodipine Diethyl Ester Maleate but with different ester groups
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other amlodipine salts. This makes it particularly useful in pharmaceutical formulations where these properties are critical for drug efficacy and patient compliance .
Properties
Molecular Formula |
C25H31ClN2O9 |
|---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H27ClN2O5.C4H4O4/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22;5-3(6)1-2-4(7)8/h6-9,18,24H,4-5,10-12,23H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LPENMFLRVVSIFM-BTJKTKAUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


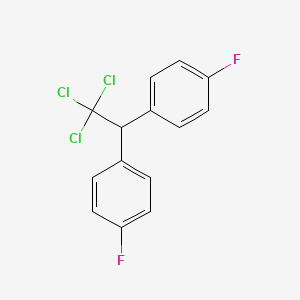
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
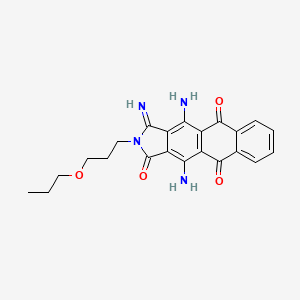
![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
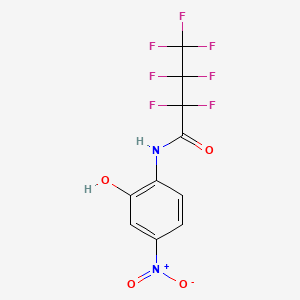
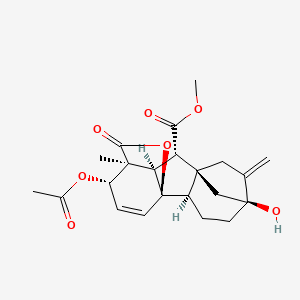

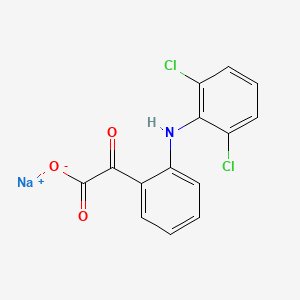
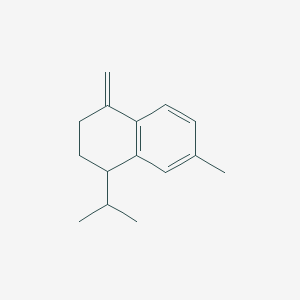
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
